2-(4-bromophenyl)-6,7-dimethylquinoxaline
Overview
Description
2-(4-Bromophenyl)-6,7-dimethylquinoxaline is an organic compound belonging to the quinoxaline family Quinoxalines are heterocyclic aromatic compounds that contain a benzene ring fused to a pyrazine ring The presence of a bromine atom on the phenyl ring and methyl groups on the quinoxaline ring makes this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-bromophenyl)-6,7-dimethylquinoxaline typically involves the condensation of 4-bromoaniline with 2,3-butanedione in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the quinoxaline ring. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium on carbon or other transition metal catalysts may be employed to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Bromophenyl)-6,7-dimethylquinoxaline can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can be substituted with other electrophiles.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The quinoxaline ring can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as nitrating agents or halogenating agents in the presence of a Lewis acid catalyst.
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Electrophilic Substitution: Products with substituted electrophiles on the phenyl ring.
Nucleophilic Substitution: Products with nucleophiles replacing the bromine atom.
Oxidation and Reduction: Various oxidized or reduced forms of the quinoxaline ring.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Material Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and light-emitting diodes.
Biological Research: It is used as a probe to study enzyme interactions and cellular pathways.
Industrial Applications: It can be utilized in the synthesis of advanced materials and as a precursor for other functionalized quinoxalines.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-6,7-dimethylquinoxaline involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to antimicrobial or anticancer effects. The compound can bind to DNA or proteins, disrupting their normal function and leading to cell death or inhibition of cell proliferation .
Comparison with Similar Compounds
2-Phenylquinoxaline: Lacks the bromine and methyl groups, resulting in different reactivity and applications.
2-(4-Chlorophenyl)-6,7-dimethylquinoxaline: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
2-(4-Methylphenyl)-6,7-dimethylquinoxaline: Contains a methyl group instead of bromine, affecting its electronic properties and reactivity.
Uniqueness: 2-(4-Bromophenyl)-6,7-dimethylquinoxaline is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its potential as a pharmacophore in medicinal chemistry. The methyl groups on the quinoxaline ring also contribute to its distinct electronic properties, making it suitable for various applications in material science and biological research.
Properties
IUPAC Name |
2-(4-bromophenyl)-6,7-dimethylquinoxaline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2/c1-10-7-14-15(8-11(10)2)19-16(9-18-14)12-3-5-13(17)6-4-12/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLCTMWSDSPFEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(N=C2C=C1C)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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